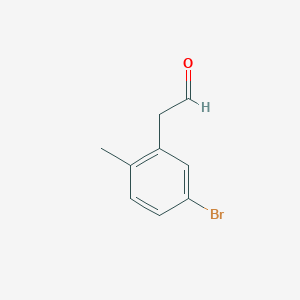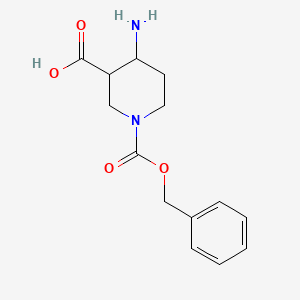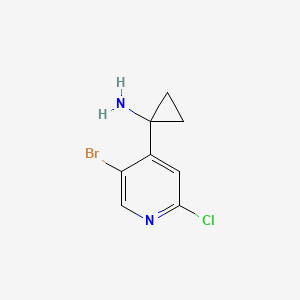![molecular formula C12H23NO5 B13548472 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary alcohol
Deprotection: Formation of the free amine
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules. The Boc protecting group allows for selective reactions at other functional groups.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications. The compound can be used to introduce specific functional groups into biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid is primarily related to its ability to act as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The compound’s molecular targets and pathways depend on the specific context in which it is used, such as in enzyme assays or drug development.
Comparación Con Compuestos Similares
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid can be compared with other Boc-protected amino acids, such as:
- 3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
- (Tert-butoxy)carbonyl Arg (Boc)2-OH
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a hydroxyl group on the heptanoic acid chain. This functional group can participate in additional chemical reactions, providing versatility in synthetic applications. Additionally, the compound’s specific configuration may offer distinct advantages in biological and medicinal research, such as improved stability or targeted interactions with biomolecules.
Propiedades
Fórmula molecular |
C12H23NO5 |
|---|---|
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-5-6-7-8(9(14)10(15)16)13-11(17)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3,(H,13,17)(H,15,16) |
Clave InChI |
KRQDJBAPRVIAFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)





methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)

![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)
